molecular formula C14H26 B14634242 5-Butyl-5-methylnona-2,7-diene CAS No. 57217-03-5

5-Butyl-5-methylnona-2,7-diene

Cat. No.: B14634242
CAS No.: 57217-03-5
M. Wt: 194.36 g/mol
InChI Key: HPZWKHWCGLFEHU-UHFFFAOYSA-N
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Description

5-Butyl-5-methylnona-2,7-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-methylnona-2,7-diene can be achieved through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods are often used for the preparation of conjugated dienes .

For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed. This is followed by elimination reactions to form the desired diene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-methylnona-2,7-diene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bonds to single bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: N-bromosuccinimide (NBS) for halogenation

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

5-Butyl-5-methylnona-2,7-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-5-methylnona-2,7-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. The compound’s reactivity is influenced by the presence of conjugated double bonds, which can participate in reactions like the Diels-Alder reaction .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.

    Isoprene: Another conjugated diene commonly found in natural rubber.

    2,4-Hexadiene: A diene with a similar structure but different substituents.

Uniqueness

5-Butyl-5-methylnona-2,7-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer carbon chain and specific positioning of double bonds make it different from simpler dienes like 1,3-butadiene and isoprene .

Properties

CAS No.

57217-03-5

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

5-butyl-5-methylnona-2,7-diene

InChI

InChI=1S/C14H26/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-6,8-9H,7,10-13H2,1-4H3

InChI Key

HPZWKHWCGLFEHU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC=CC)CC=CC

Origin of Product

United States

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